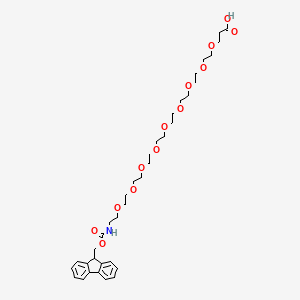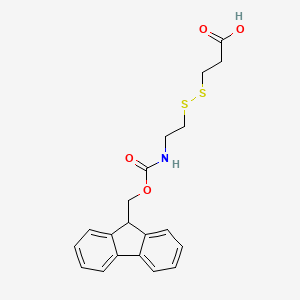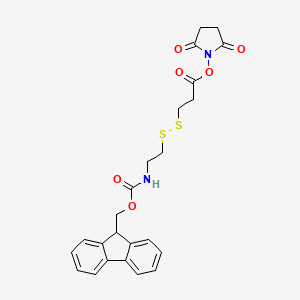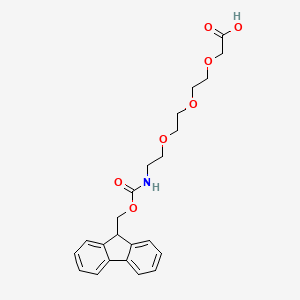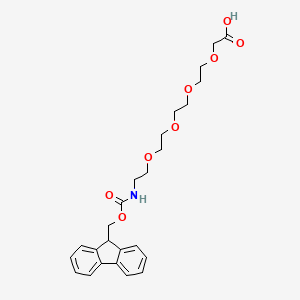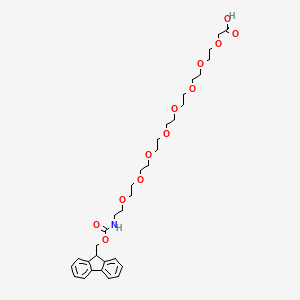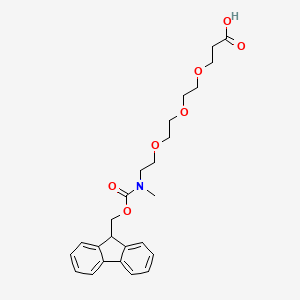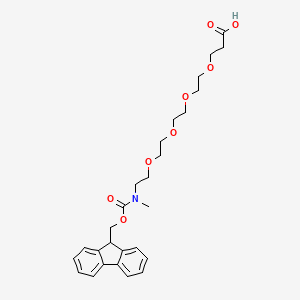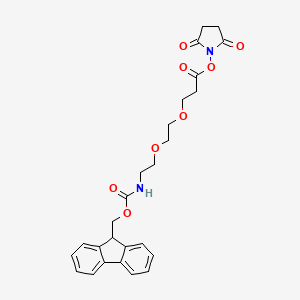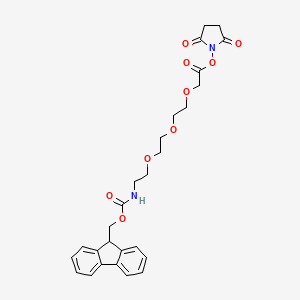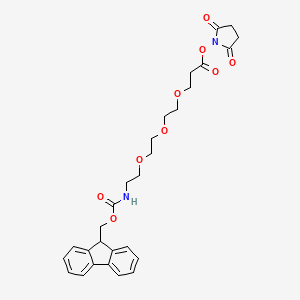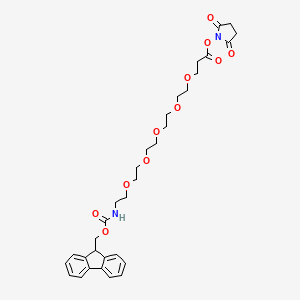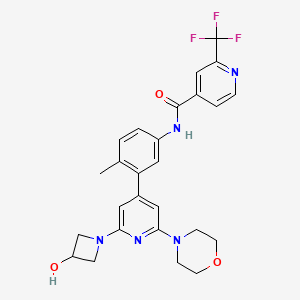
N-(3-(2-(3-hydroxyazetidin-1-yl)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide
説明
Typically, a compound’s description includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Evaluation in Medicinal Chemistry
Antimicrobial Activities : A study detailed the synthesis of triazole derivatives, including compounds related to the chemical , which demonstrated antimicrobial activities. This indicates potential applications in developing new antibacterial and antifungal agents (Bayrak et al., 2009).
Anticonvulsant Properties : Research on novel N-substituted-3-chloro-2-azetidinone derivatives, closely related to the chemical structure , revealed significant anticonvulsant activities. This suggests possible applications in the treatment of seizure disorders (Hasan et al., 2011).
Cancer Research : A study involving the synthesis of novel triazole compounds, akin to the chemical structure of interest, evaluated their effects on human glioblastoma cell lines, indicating potential research avenues in cancer treatment (Sousa et al., 2021).
Drug Development and Bioavailability Studies
Neurokinin-1 Receptor Antagonist : A related compound was identified as a high-affinity, orally active neurokinin-1 receptor antagonist, implying possible therapeutic applications in emesis and depression (Harrison et al., 2001).
Selective Estrogen Receptor Degrader : The optimization of tricyclic indazoles, which share a similar structural framework, led to the discovery of a potent compound for the treatment of ER+ breast cancer (Scott et al., 2020).
Imaging and Diagnostic Applications
- Imaging Agents for Alzheimer's Disease : A study synthesized carbon-11-labeled isonicotinamides, structurally related to the chemical , as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease (Gao et al., 2017).
Miscellaneous Applications
Antidepressant and Nootropic Agents : Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showed potential antidepressant and nootropic activities, suggesting applications in central nervous system disorders (Thomas et al., 2016).
Anti-inflammatory and Anti-nociceptive Agents : The synthesis of new 1,2,4-triazoles showed potential anti-inflammatory and anti-nociceptive activities, indicating therapeutic potential in pain management (Upmanyu et al., 2011).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
将来の方向性
This involves understanding the potential applications of the compound and areas where further research could be beneficial.
特性
IUPAC Name |
N-[3-[2-(3-hydroxyazetidin-1-yl)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O3/c1-16-2-3-19(31-25(36)17-4-5-30-22(10-17)26(27,28)29)13-21(16)18-11-23(33-6-8-37-9-7-33)32-24(12-18)34-14-20(35)15-34/h2-5,10-13,20,35H,6-9,14-15H2,1H3,(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXTVVVWSSJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)N4CC(C4)O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-(3-hydroxyazetidin-1-yl)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



